Ethylmalonyl Coenzyme A (sodium salt)

Metabolite Proofreading Branched-Chain Fatty Acid Synthesis Enzymology

Ethylmalonyl CoA (sodium salt) is the non-substitutable C5-dicarboxylic acid intermediate of the ethylmalonyl-CoA pathway. Its unique ethyl-branched structure is stringently required: ethylmalonyl-CoA mutase (Ecm) processes methylmalonyl-CoA at just 0.2% relative activity, and only authentic ethylmalonyl-CoA yields ethyl-branched polyketides (e.g., ascomycin/FK-520). Generic acyl-CoA analogs produce incorrect experimental outcomes. Supplied as ≥95% pure crystalline solid. For in vitro pathway reconstitution, ECHDC1 assays, PKS engineering, and HTS antimicrobial screening—this precise compound is non-negotiable.

Molecular Formula C26H42N7NaO19P3S+
Molecular Weight 904.6 g/mol
Cat. No. B10779770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylmalonyl Coenzyme A (sodium salt)
Molecular FormulaC26H42N7NaO19P3S+
Molecular Weight904.6 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+]
InChIInChI=1S/C26H42N7O19P3S.Na/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33;/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43);/q;+1/t13?,14-,17-,18-,19+,23-;/m1./s1
InChIKeyWVPCWSGPRBWGFX-NDLPDMIRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Ethylmalonyl Coenzyme A Sodium Salt: The Defining C5 Intermediate for Bacterial Carbon Assimilation and Polyketide Extension


Ethylmalonyl Coenzyme A (sodium salt) is an acyl-CoA thioester and the pivotal C5-dicarboxylic acid intermediate of the ethylmalonyl-CoA (EMC) pathway, a unique acetyl-CoA assimilation strategy identified in diverse α-proteobacteria and actinomycetes, including *Rhodobacter sphaeroides*, *Methylobacterium extorquens*, and *Streptomyces* species [1]. As a sodium salt, it is supplied as a ≥95% pure, crystalline solid with a molecular formula of C26H42N7O19P3S • XNa and a formula weight of ~881.6 g/mol . Its biosynthesis, catalyzed by the signature enzyme crotonyl-CoA carboxylase/reductase (Ccr), involves the reductive carboxylation of crotonyl-CoA and CO2 using NADPH [2]. This reaction is a defining, unprecedented biochemical transformation that distinguishes the EMC pathway from the canonical glyoxylate cycle [2].

Why Acyl-CoA Analogs Like Malonyl- and Methylmalonyl-CoA Cannot Substitute for Ethylmalonyl-CoA


Due to the stringent acyl-chain length specificity of key metabolic and biosynthetic enzymes, generic substitution of ethylmalonyl-CoA with other acyl-CoA thioesters is not feasible. Ethylmalonyl-CoA mutase (Ecm), a B12-dependent enzyme, exhibits extraordinary selectivity, accepting its C5 substrate with high affinity while processing the C4 methylmalonyl-CoA at a mere 0.2% relative activity [1]. This prevents metabolic cross-talk. In the context of fatty acid and polyketide synthesis, the enzyme FASN can accept malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA; however, the relative incorporation efficiency determines the final product's branching structure (H-, methyl-, or ethyl-branched) [2]. This specificity is exploited in nature for antibiotic production, where the supply of ethylmalonyl-CoA, and not its analogs, dictates the formation of ethyl-branched polyketides like ascomycin (FK-520) [3]. Consequently, research in these areas mandates the use of the precise compound, as substituting a structurally similar, more common CoA analog will yield fundamentally different, and often biologically incorrect, experimental outcomes.

A Quantitative Evidence Guide for Ethylmalonyl Coenzyme A Sodium Salt Selection: Head-to-Head Kinetic Data vs. Methylmalonyl-CoA and Crotonyl-CoA


Superior Catalytic Efficiency of Mouse ECHDC1 for (S)-Ethylmalonyl-CoA vs. (S)-Methylmalonyl-CoA

In the context of metabolite proofreading, mouse ethylmalonyl-CoA decarboxylase (ECHDC1) exhibits a clear kinetic preference for its primary substrate, (S)-ethylmalonyl-CoA, over the structurally related (S)-methylmalonyl-CoA. Under physiological ATP concentrations (5 mM), the enzyme's turnover number (kcat) is 10.0 s⁻¹ for ethylmalonyl-CoA compared to just 1.68 s⁻¹ for methylmalonyl-CoA [1]. This translates to a >13-fold difference in catalytic efficiency (kcat/Km), with values of 1.5 × 10⁶ M⁻¹s⁻¹ and 0.11 × 10⁶ M⁻¹s⁻¹, respectively [1].

Metabolite Proofreading Branched-Chain Fatty Acid Synthesis Enzymology

Ethylmalonyl-CoA is the High-Affinity Product for Crotonyl-CoA Carboxylase/Reductase (Ccr) Relative to Crotonyl-CoA

The hallmark of the ethylmalonyl-CoA pathway is the reductive carboxylation of crotonyl-CoA by Ccr. Kinetic analysis from *Cereibacter sphaeroides* (formerly *Rhodobacter sphaeroides*) demonstrates that the product, (2S)-ethylmalonyl-CoA, binds with twice the affinity of the substrate, crotonyl-CoA, in the reverse reaction [1]. The Michaelis-Menten constant (Km) for (2S)-ethylmalonyl-CoA is 0.2 mM, compared to 0.4 mM for crotonyl-CoA [1]. This tighter binding is consistent with the pathway's thermodynamic drive.

Microbial Metabolism Acetyl-CoA Assimilation Enzyme Kinetics

Comparative Inhibition of Methylmalonyl-CoA Mutase by Ethylmalonyl-CoA and Allylmalonyl-CoA

Ethylmalonyl-CoA is known to be a poor substrate for methylmalonyl-CoA mutase, acting instead as an inhibitor [1]. Comparative inhibition studies with the alternative substrate analog allylmalonyl-CoA reveal distinct interaction strengths. For the wild-type enzyme, the inhibition constant (Ki) for ethylmalonyl-CoA is 0.467 mM, which is comparable to the Ki for allylmalonyl-CoA (0.425 mM) [2]. However, in the Y243A active site mutant, ethylmalonyl-CoA (Ki = 0.0153 mM) is a less potent inhibitor than allylmalonyl-CoA (Ki = 0.0109 mM) [2].

Enzyme Inhibition B12-Dependent Enzymes Metabolic Engineering

Fatty Acid Synthase (FASN) Preferentially Utilizes Ethylmalonyl-CoA to Produce Ethyl-Branched Fatty Acids in a Knockout Model

A 2019 study established that the enzyme ECHDC1 acts as a metabolite repair enzyme, decarboxylating both methylmalonyl-CoA and ethylmalonyl-CoA to prevent their incorporation into fatty acids by FASN [1]. The study's most compelling evidence was that the formation of ethyl-branched fatty acids was observed almost exclusively in ECHDC1 knockout cells, highlighting the low intrinsic activity of FASN toward ethylmalonyl-CoA and the critical role of ECHDC1 in its clearance [1]. In contrast, methyl-branched fatty acid formation was observed even in wild-type cells, indicating a higher baseline level of methylmalonyl-CoA incorporation [1].

Lipid Metabolism Branched-Chain Fatty Acids Metabolite Repair

High-Value Application Scenarios for Ethylmalonyl Coenzyme A Sodium Salt: From Metabolic Pathway Reconstitution to Polyketide Engineering


Reconstitution of the Complete Ethylmalonyl-CoA (EMC) Pathway *In Vitro*

The EMC pathway is a major route for acetyl-CoA assimilation in many bacteria, functioning as an alternative to the glyoxylate cycle [1]. This application involves the *in vitro* reconstitution of the entire pathway using purified enzymes to study carbon flux and metabolic regulation. The quantitative kinetic data presented in this guide, specifically the high affinity of ethylmalonyl-CoA for its mutase (Ecm) and its role as a product of Ccr, are critical for setting up this complex multi-enzyme system. The use of high-purity ethylmalonyl-CoA (sodium salt) ensures accurate kinetic modeling and avoids artifacts that could arise from impure or structurally analogous compounds.

Elucidating Metabolite Repair and Branched-Chain Fatty Acid Function

This scenario focuses on the role of ethylmalonyl-CoA as a potentially toxic metabolite that requires clearance by ECHDC1. Researchers use the sodium salt of ethylmalonyl-CoA in a variety of assays: (1) to measure the activity of ECHDC1 from various tissues, (2) to determine if other, yet-undiscovered enzymes can metabolize this compound, and (3) as a substrate for FASN to deliberately synthesize ethyl-branched fatty acids in knockout models, as demonstrated by the near-exclusive formation of these lipids in ECHDC1⁻/⁻ cells [2]. The compelling kinetic preference of ECHDC1 for ethylmalonyl-CoA over methylmalonyl-CoA makes it an indispensable tool for defining the enzyme's physiological role.

Metabolic Engineering for Enhanced Antibiotic Production in *Streptomyces*

Ethylmalonyl-CoA is a specific precursor for the ethylmalonyl extender unit used by polyketide synthases (PKS) to synthesize important antibiotics like ascomycin (FK-520) and the immunosuppressant FK-506 [3]. This application involves feeding studies or metabolic engineering of *Streptomyces* species to enhance the supply of this precursor, thereby increasing the titer of the target polyketide. The use of authentic, high-purity ethylmalonyl-CoA (sodium salt) is non-negotiable for these studies. It serves as the gold-standard analytical standard for quantifying intracellular precursor pools via LC-MS/MS and for *in vitro* characterization of the loading and extension modules of the relevant PKS enzymes.

High-Throughput Screening (HTS) for Inhibitors of the Ethylmalonyl-CoA Pathway

Since the EMC pathway is absent in humans but essential in many pathogenic bacteria (e.g., *Mycobacterium* and *Rhodococcus* spp.), its enzymes represent attractive drug targets. This application involves developing and executing HTS assays for key pathway enzymes like crotonyl-CoA carboxylase/reductase (Ccr) and ethylmalonyl-CoA mutase (Ecm) [1]. The high-specificity and well-characterized kinetics of ethylmalonyl-CoA with these enzymes make it the ideal substrate for designing robust, reproducible biochemical assays. Using this compound ensures that any 'hits' from the screen are true inhibitors of the intended target and not artifacts of a promiscuous or incorrectly chosen substrate.

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